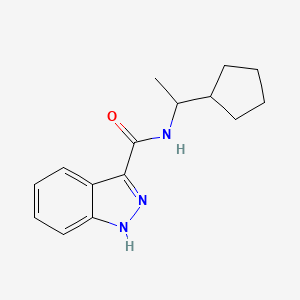![molecular formula C11H17N3O4S B7578325 3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)
3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid, also known as PIPES, is a zwitterionic buffer commonly used in biochemical and physiological experiments. It is a white crystalline powder that is soluble in water and has a pH range of 6.1-7.5. PIPES has gained popularity in scientific research due to its unique chemical properties that make it an ideal buffer for a wide range of applications.
Wirkmechanismus
3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid works as a buffer by maintaining a stable pH in solution. It is a zwitterionic buffer, which means it has both a positive and negative charge at neutral pH. This allows it to maintain a stable pH over a wide range of temperatures and ionic strengths. This compound is also known to have a low UV absorbance, which makes it ideal for use in UV-sensitive experiments.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on biochemical and physiological processes. It is not known to interfere with enzyme activity or protein structure. This compound has also been shown to have minimal toxicity in cell culture studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid is its ability to maintain a stable pH over a wide range of temperatures and ionic strengths. It also has a low UV absorbance, which makes it ideal for use in UV-sensitive experiments. However, this compound has a relatively narrow pH range compared to other buffers, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid in scientific research. One area of interest is the development of new this compound derivatives with enhanced properties. Another area of interest is the use of this compound in the development of new drug delivery systems. This compound has also been proposed as a potential buffer for use in microfluidic devices. Overall, this compound is a versatile buffer with a wide range of applications in scientific research.
Synthesemethoden
The synthesis of 3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid involves the reaction of 2-piperidone with imidazole-5-sulfonyl chloride in the presence of triethylamine. The resulting intermediate is then treated with 3-chloropropanoic acid to yield this compound. The synthesis method is relatively simple and yields high purity this compound.
Wissenschaftliche Forschungsanwendungen
3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid is widely used in scientific research as a buffer for a variety of applications. It is commonly used in the preparation of biological samples for electrophoresis, protein purification, and enzyme assays. This compound is also used as a buffer in cell culture media and in the preparation of liposomes.
Eigenschaften
IUPAC Name |
3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c15-11(16)5-4-9-3-1-2-6-14(9)19(17,18)10-7-12-8-13-10/h7-9H,1-6H2,(H,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFGRTFMARYNPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC(=O)O)S(=O)(=O)C2=CN=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3S)-3-hydroxypyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7578249.png)
![2-[(3-Bromophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578251.png)
![2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid](/img/structure/B7578258.png)
![2-[(2-Iodophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578271.png)
![2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid](/img/structure/B7578272.png)
![1-[(3-Fluorophenyl)methyl]-2-propan-2-ylimidazole](/img/structure/B7578280.png)

![4-[(2-Propylimidazol-1-yl)methyl]benzoic acid](/img/structure/B7578286.png)
![5-Methyl-3-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578293.png)
![3-[cyclopropyl(1H-imidazol-5-ylsulfonyl)amino]propanoic acid](/img/structure/B7578306.png)
![2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid](/img/structure/B7578318.png)


